molecular formula C8H5BrCl2N2 B3028324 6-Bromo-3,5-dichloro-1-methyl-1H-indazole CAS No. 1860028-28-9

6-Bromo-3,5-dichloro-1-methyl-1H-indazole

Cat. No.: B3028324
CAS No.: 1860028-28-9
M. Wt: 279.95
InChI Key: FUOIRZVLSBPWJV-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs. chemscene.com Indazole-containing molecules exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor properties. chemscene.comresearchgate.net

The versatility of the indazole core allows it to serve as a bioisostere for other important chemical groups like phenols and indoles, often improving metabolic stability and pharmacokinetic profiles. researchgate.net Its structure is particularly adept at forming key interactions, such as hydrogen bonds, with biological targets, making it a favored component in the design of enzyme inhibitors, especially protein kinase inhibitors. researchgate.netnih.gov Several successful anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature an indazole core, underscoring its significance in oncology drug discovery. chemscene.comnih.gov

Property Significance in Drug Discovery
Scaffold Type Privileged Scaffold
Bioisosterism Can replace phenol (B47542) or indole (B1671886) moieties, potentially improving metabolic stability.
Biological Activities Anticancer, anti-inflammatory, antibacterial, anti-HIV, antifungal, antiarrhythmic. chemscene.comresearchgate.net
Target Interaction Capable of forming crucial hydrogen bonds with enzyme active sites, particularly kinases. researchgate.net

Structural Characteristics and Chemical Reactivity of Halogenated 1H-Indazoles

The indazole ring is an aromatic heterocycle that can undergo various chemical transformations. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. chemscene.com The introduction of halogen atoms (F, Cl, Br, I) onto the indazole scaffold significantly influences its electronic properties, lipophilicity, and chemical reactivity.

Halogenation is a common electrophilic substitution reaction for indazoles. researchgate.net The positions of these substitutions can be directed by the existing groups on the ring and the reaction conditions. For instance, the iodination of 6-bromo-1H-indazole can be achieved using iodine and potassium hydroxide (B78521) in DMF to produce 6-bromo-3-iodo-1H-indazole, a key intermediate for further functionalization. organic-chemistry.org

Halogenated indazoles are highly valuable as synthetic intermediates. The halogen atoms serve as versatile handles for introducing further complexity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. nih.govtaylorandfrancis.com This allows for the attachment of various aryl, alkyl, or acetylenic groups, enabling the systematic exploration of the chemical space around the indazole core to optimize biological activity. The presence of multiple halogens, as in a dichloro-bromo substituted indazole, offers multiple sites for such modifications, although potentially with differing reactivities. The steric and electronic effects of these halogens also play a critical role in directing the regioselectivity of subsequent reactions, such as N-alkylation. researchgate.net

Rationale for Investigating 6-Bromo-3,5-dichloro-1-methyl-1H-indazole as a Lead Compound

Specific research detailing the rationale for investigating this compound as a lead compound is not available in the published literature. However, one can speculate on the potential motivations based on the properties of related molecules.

The rationale for designing such a compound would likely be rooted in a structure-activity relationship (SAR) study. Researchers often create a library of related compounds by systematically varying substituents on a known active scaffold. In this case:

Halogenation: The combination of bromine and chlorine atoms at positions 3, 5, and 6 would significantly modulate the electronic distribution and lipophilicity of the molecule. Halogens are known to enhance binding affinity to protein targets through halogen bonding and other hydrophobic interactions.

Methylation: The methyl group at the N-1 position prevents the formation of the 2H-tautomer and eliminates the hydrogen bond donor capability of the N-H group, which can be crucial for tuning selectivity and pharmacokinetic properties.

It is plausible that this compound was synthesized as part of a larger library of halogenated indazoles to probe the active site of a specific biological target, such as a protein kinase, where the specific placement of these halogens could confer higher potency or selectivity. Without experimental data, however, this remains speculative.

Overview of Current Research Trends in Substituted Indazole Derivatives

Current research on substituted indazole derivatives remains highly active, with a strong focus on oncology. A major trend is the development of selective inhibitors for various protein kinases that are implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and others. nih.govnih.gov

Researchers are employing structure-guided design and fragment-based approaches to create novel indazoles with improved potency and selectivity. chemscene.com Studies often involve the synthesis of series of derivatives where substituents at different positions of the indazole ring are varied to establish robust SAR. For example, recent work has explored the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives as potent FGFR inhibitors and 3-substituted 1H-indazoles as IDO1 enzyme inhibitors. nih.gov

Another area of interest is the use of innovative synthetic methodologies to access diverse indazole structures more efficiently. This includes developing new catalytic systems for C-H functionalization and cross-coupling reactions to build molecular complexity. researchgate.net The exploration of indazole derivatives extends beyond cancer to other therapeutic areas, including neurodegenerative and infectious diseases, highlighting the enduring importance of this scaffold in the quest for new medicines. taylorandfrancis.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,5-dichloro-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2N2/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOIRZVLSBPWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260351
Record name 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl-
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Molecular Weight

279.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860028-28-9
Record name 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860028-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID501260351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Spectroscopic Characterization of 6 Bromo 3,5 Dichloro 1 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Field ¹H NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-Bromo-3,5-dichloro-1-methyl-1H-indazole (C₈H₅BrCl₂N₂), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons.

Based on the structure, two key signals would be anticipated:

Aromatic Protons: The indazole core has two aromatic protons. The proton at position 4 (H-4) and the proton at position 7 (H-7) would appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The exact chemical shifts would be influenced by the electron-withdrawing effects of the adjacent halogen substituents. Due to their separation, these protons would likely appear as singlets, or potentially as very narrowly coupled doublets if any long-range coupling exists.

Methyl Protons: The methyl group (CH₃) attached to the N-1 position of the indazole ring would produce a sharp singlet. This signal is expected to appear in the upfield region of the spectrum (typically δ 3.5-4.5 ppm), characteristic of N-methyl groups in heterocyclic systems. The integration of this signal would correspond to three protons.

A comprehensive analysis would require high-field instrumentation to achieve optimal signal resolution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4 7.5 - 8.0 Singlet (s) 1H
H-7 7.5 - 8.0 Singlet (s) 1H
N-CH₃ 3.8 - 4.2 Singlet (s) 3H

Note: This table represents predicted values based on typical chemical shifts for similar structures. Actual experimental data is not publicly available.

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would be expected to show eight distinct signals, corresponding to each of the eight carbon atoms in its unique electronic environment.

The expected signals can be categorized as:

Aromatic Carbons: Six signals would correspond to the carbons of the bicyclic indazole ring. The carbons directly bonded to the electronegative bromine (C-6) and chlorine (C-3, C-5) atoms would be shifted to different extents. The quaternary carbons (C-3, C-3a, C-5, C-6, C-7a) and the carbons bearing a proton (C-4, C-7) would have characteristic chemical shifts.

Methyl Carbon: A single signal in the upfield region (typically δ 30-40 ppm) would correspond to the N-methyl carbon.

Table 2: Predicted ¹³C NMR Resonances for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-3 140 - 145
C-3a 120 - 125
C-4 125 - 130
C-5 130 - 135
C-6 115 - 120
C-7 110 - 115
C-7a 145 - 150
N-CH₃ 35 - 40

Note: This table represents predicted values based on typical chemical shifts for similar structures. Actual experimental data is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this specific molecule, it would primarily confirm the absence of coupling between the H-4, H-7, and methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals for H-4 and H-7 to their corresponding carbon signals (C-4 and C-7) and to connect the methyl protons to the methyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like indazoles. In positive ion mode, the analysis of this compound would be expected to show a prominent signal for the protonated molecule, [M+H]⁺.

Given the presence of bromine and chlorine, the molecular ion region would display a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and chlorine has two major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the [M+H]⁺ ion, which would be a definitive indicator of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. An HRMS analysis of this compound would be used to confirm its elemental composition (C₈H₅BrCl₂N₂). The experimentally measured exact mass of the molecular ion would be compared to the theoretically calculated mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the proposed formula.

Table 3: Calculated Molecular Mass for this compound

Formula Isotope Calculated Exact Mass
C₈H₅⁷⁹Br³⁵Cl₂N₂ [M] 277.9194
C₈H₅⁸¹Br³⁵Cl₂N₂ [M] 279.9173
C₈H₅⁷⁹Br³⁵Cl³⁷ClN₂ [M] 279.9164

Note: This table shows the calculated exact masses for the most abundant isotopic combinations. A full HRMS spectrum would confirm these values.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. wiley.com By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecular structure. youtube.com Each type of bond vibrates at a characteristic frequency, making the IR spectrum a unique fingerprint of the molecule. wiley.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific structural components.

The interpretation of the IR spectrum of this compound would focus on identifying the key functional groups. The presence of the aromatic indazole ring system, the methyl group, and the carbon-halogen bonds can all be confirmed by their characteristic absorption peaks.

Expected Infrared Absorption Bands for this compound:

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
Aromatic C-HStretch3100-3000
Alkyl C-H (methyl)Stretch2975-2850
Aromatic C=CStretch1600-1450
C-NStretch1335-1250
C-ClStretch850-550 libretexts.org
C-BrStretch690-515 libretexts.org

This table is illustrative and shows expected ranges for the functional groups present in the molecule.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The C-H stretching of the methyl group would appear in the 2975-2850 cm⁻¹ range. The aromatic C=C stretching vibrations of the indazole ring would produce a series of peaks in the 1600-1450 cm⁻¹ region. Furthermore, the C-N stretching vibration is expected within the 1335-1250 cm⁻¹ range. The presence of the halogen substituents is indicated by absorption bands in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretch is anticipated between 850-550 cm⁻¹ and the C-Br stretch between 690-515 cm⁻¹. libretexts.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for assessing its purity and identifying any volatile components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase.

The purity of a sample of this compound can be determined by analyzing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of additional peaks would signify the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis of the purity.

Illustrative HPLC Purity Analysis of this compound:

Peak Number Retention Time (min) Peak Area (%) Identity
15.899.2This compound
23.20.5Impurity A
37.10.3Impurity B

This table is a hypothetical example to illustrate the data obtained from an HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS would be employed to detect and identify any volatile impurities that may be present from the synthesis or degradation of the compound.

In a GC-MS analysis, the sample is vaporized and separated in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of bromine, chlorine, and methyl groups.

Structure Activity Relationship Sar Studies of 6 Bromo 3,5 Dichloro 1 Methyl 1h Indazole Analogues

Impact of Halogen Substituents on Biological Activity Profiles

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. rsc.org In the context of the 6-bromo-3,5-dichloro-1-methyl-1H-indazole core, the type of halogen and its position on the bicyclic ring system can dramatically alter the biological activity profile.

The specific placement of bromine at the C6-position and chlorine atoms at the C3 and C5-positions is a critical determinant of biological activity. SAR studies on analogous halogenated indazoles reveal that both the nature and the location of the halogen substituent significantly influence potency.

For instance, in a systematic study of halogenated indazole synthetic cannabinoid receptor agonists (SCRAs) acting on the CB1 receptor, the type of halogen at the 5-position had a clear impact on activity. Analogues with a fluorine atom at this position generally exhibited the lowest EC₅₀ values (i.e., highest potency). nih.gov For compounds with a methyl ester head group, chlorination at the 5-position resulted in higher potency than bromination. nih.gov Conversely, for analogues with an amide head group, this trend was reversed. nih.gov This highlights that the effect of a halogen at a specific position is not absolute but is influenced by other substituents in the molecule.

Table 1: Impact of Halogen Substitution at C5 on CB1 Receptor Activity for Indazole Analogues

This table is based on data for analogous synthetic cannabinoid receptor agonists and illustrates the principle of positional halogen effects.

Halogen at C5Head MoietyRelative Potency Trend (EC₅₀)
FluorineGeneralHighest Potency
ChlorineMethyl EsterHigher Potency
BromineMethyl EsterLower Potency
ChlorineAmideLower Potency
BromineAmideHigher Potency

Data synthesized from a study on synthetic cannabinoid receptor agonists. nih.gov The exact potency is dependent on the full molecular structure.

Halogenation directly influences a molecule's binding affinity through several mechanisms. Halogen bonds, where a halogen atom acts as an electrophilic center to interact with a nucleophilic site on a biological target, can provide an additional, stabilizing binding interaction. Furthermore, the lipophilicity conferred by halogen atoms can enhance binding to hydrophobic pockets within a receptor.

Studies have shown that increasing the number of halogen substituents can lead to enhanced biological activity, which is often correlated with increased binding affinity. biointerfaceresearch.com For example, compounds with a greater number of chlorine atoms have demonstrated higher insecticidal, fungicidal, and herbicidal activities in studies of quinone imines. biointerfaceresearch.com The combination of bromine and chlorine in this compound likely modulates its lipophilicity and electronic distribution in a way that is critical for its interaction with specific biological targets. The potency of halogenated indazoles as CB1 receptor agonists, for example, is directly tied to their ability to bind effectively to the receptor. nih.gov

Role of N-Methylation at the Indazole Ring in Modulating Activity

The alkylation of the indazole nitrogen is a key step in the synthesis of many active pharmaceutical ingredients. nih.gov The choice between substitution at the N-1 or N-2 position can lead to regioisomers with vastly different biological and pharmacological properties. For this compound, the methyl group is fixed at the N-1 position.

The N-1 position is often the thermodynamically more stable position for substitution. nih.gov The presence of the N-1 methyl group eliminates the possibility of hydrogen bond donation from the indazole ring itself, which can be a critical factor for binding to certain targets. This forces any hydrogen bonding interactions to occur with other parts of the molecule or dictates a binding mode where such an interaction is not required.

Furthermore, the N-1 methyl group can serve several functions:

Steric Influence: It can provide a steric anchor, orienting the molecule within a binding pocket and preventing undesirable conformations.

Modulation of Physicochemical Properties: It increases lipophilicity, which can affect cell permeability and binding to hydrophobic targets.

Blocking Metabolism: Methylation can block potential sites of metabolic degradation, increasing the compound's half-life.

The regioselectivity of N-alkylation is heavily influenced by the steric and electronic nature of other substituents on the indazole ring. nih.gov In many cases, methylation leads to a mixture of N-1 and N-2 isomers, with the N-1 isomer often predominating. rsc.org The specific synthesis of the N-1 methyl isomer for this compound class is therefore a critical aspect of its development.

Conformational Analysis and its Correlation with Biological Outcomes

While specific conformational analysis studies for this compound are not detailed in the available literature, the principles of such analysis are critical to its SAR. Computational methods, alongside techniques like NMR spectroscopy, are used to determine the lowest energy (most stable) conformations of a molecule. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel analogues and for providing insights into the structural features that are most important for activity.

For indazole derivatives, QSAR studies have been successfully employed to understand the features influencing their activity as inhibitors of various enzymes and receptors. nih.govaboutscience.eu These models typically use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to quantify aspects of a molecule's structure and correlate them with observed biological activity.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and its variant, Topomer CoMFA, are powerful tools in this domain.

In a typical 3D-QSAR study, a set of structurally related compounds (a training set) with known biological activities are spatially aligned. The steric and electrostatic fields around each molecule are then calculated and correlated with their activities using statistical methods like Partial Least Squares (PLS). nih.gov The resulting model can be visualized as contour maps that indicate regions where steric bulk or specific electrostatic charges are predicted to enhance or diminish activity.

Table 2: Illustrative Output of a 3D-QSAR Study on Indazole Derivatives

This table represents typical statistical parameters used to validate a 3D-QSAR model, based on general findings for indazole inhibitors.

Statistical ParameterDescriptionTypical Value
(Cross-validated r²)A measure of the model's internal predictive ability.> 0.5
(Non-cross-validated r²)A measure of the correlation between predicted and actual activity for the training set.> 0.6
Steric Contribution Percentage of the model's variance explained by steric fields.Varies (e.g., 40-60%)
Electrostatic Contribution Percentage of the model's variance explained by electrostatic fields.Varies (e.g., 40-60%)

Values are illustrative and based on published QSAR studies on various indazole series. nih.gov

Predictive Modeling for Optimization of Indazole Derivatives

In modern drug discovery, predictive modeling, encompassing techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, plays a pivotal role in the optimization of lead compounds. biotech-asia.orgnih.govnih.gov These computational methods allow researchers to understand the relationship between the chemical structure of a molecule and its biological activity, thereby guiding the design of more potent and selective analogues. For indazole derivatives, these approaches have been successfully applied to elucidate the key structural features required for their therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. nih.govnih.gov This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to develop an equation that correlates these descriptors with the observed biological activity. nih.gov

For instance, a QSAR study on a series of indazole compounds targeting S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) revealed that descriptors related to molecular shape and electronic properties were crucial for inhibitory activity. nih.gov The developed QSAR model was able to predict the activity of new indazole derivatives with a high degree of accuracy, demonstrating the utility of this approach in identifying promising candidates for synthesis and biological testing. nih.gov

The general workflow for a QSAR study on indazole derivatives would typically involve the following steps:

Data Set Selection: A series of indazole analogues with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.

Model Development: Statistical methods are used to select the most relevant descriptors and build a predictive model.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. biotech-asia.org This allows researchers to visualize the interactions between the indazole derivative and the amino acid residues in the active site of the protein. Such insights are invaluable for understanding the molecular basis of activity and for designing modifications that can enhance binding affinity.

In the context of indazole derivatives, molecular docking studies have been used to investigate their binding modes with various protein targets, including tyrosine kinases and cyclooxygenase-2 (COX-2). biotech-asia.orgresearchgate.net For example, a computational study on newly designed indazole scaffolds as VEGFR-2 inhibitors utilized molecular docking to predict their binding affinities and interaction patterns within the ATP binding site of the enzyme. biotech-asia.org

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. researchgate.netresearchgate.net MD simulations provide a more dynamic picture of the binding event and can help to refine the understanding of the key interactions that contribute to the stability of the complex. researchgate.net

The table below summarizes the key applications of predictive modeling in the optimization of indazole derivatives.

Modeling TechniqueApplicationKey Insights
QSAR Predict biological activity of new analoguesIdentifies key physicochemical properties for activity
Molecular Docking Predict binding mode and affinityVisualizes ligand-protein interactions
Molecular Dynamics Assess stability of ligand-protein complexProvides a dynamic view of binding

By integrating these predictive modeling techniques into the drug discovery process, researchers can accelerate the optimization of indazole derivatives, leading to the development of more effective therapeutic agents.

Investigation of Biological Targets and Mechanistic Pathways of 6 Bromo 3,5 Dichloro 1 Methyl 1h Indazole and Its Derivatives

Enzyme and Receptor Interaction Profiling

Derivatives of the indazole scaffold have been extensively studied for their ability to interact with and inhibit various enzymes and receptors, demonstrating the versatility of this chemical structure in drug design.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and repair. nih.gov Aberrant FGFR signaling is implicated in various cancers, making these receptors a key target for therapeutic intervention. nih.gov Several derivatives based on the 6-bromo-1H-indazole scaffold have been identified as potent inhibitors of FGFR kinases.

Specifically, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have demonstrated significant inhibitory activity against FGFR1. semanticscholar.org Through structure-based drug design, researchers have optimized these compounds to enhance their binding affinity to the ATP-binding site of the kinase. One of the most potent compounds in this series, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, exhibited an IC50 value of approximately 30.2 nM for FGFR1. researchgate.net

Table 1: FGFR1 Inhibitory Activity of Selected Indazole Derivatives

Compound Structure FGFR1 IC50 (nM)
10a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide 69.1 ± 19.8
13a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide 30.2 ± 1.9

Another study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine as a potent FGFR1 inhibitor with an IC50 of 100 nM. researchgate.net Further optimization led to derivatives with even greater potency, with some compounds exhibiting IC50 values in the low nanomolar range (0.33–3.13 nM), significantly more potent than the known FGFR1 inhibitor AZD4547 (IC50 = 12.17 nM). researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing kynurenine, thereby facilitating tumor immune escape. nih.gov Consequently, IDO1 is a significant target for cancer immunotherapy.

Research has shown that derivatives of the 1H-indazole scaffold can act as effective IDO1 inhibitors. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov One of the lead compounds from this series demonstrated a potent IDO1 inhibitory activity with an IC50 value of 0.74 µM in an enzymatic assay and 1.37 µM in a cellular assay. nih.gov This compound also showed promising activity against TDO, making it a dual IDO1/TDO inhibitor. nih.gov

Additionally, a series of 3-substituted 1H-indazoles were investigated for their IDO1 inhibitory potential, with the most potent derivatives displaying IC50 values of 720 nM and 770 nM. nih.gov

Table 2: IDO1 Inhibitory Activity of Selected Indazole Derivatives

Compound Scaffold IC50 (µM) - Enzymatic Assay IC50 (µM) - Cellular Assay
4,6-substituted-1H-indazole 0.74 1.37
3-substituted 1H-indazole (cpd 121) 0.72 Not Reported
3-substituted 1H-indazole (cpd 122) 0.77 Not Reported

The versatility of the indazole scaffold allows for its derivatization to target a range of other kinases and proteases beyond FGFR and IDO1. These include key players in cancer progression such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK).

VEGFR-2 Inhibition: Indazole derivatives have been developed as inhibitors of VEGFR-2, a critical mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov

EGFR Inhibition: Covalent inhibitors of EGFR based on the indazole structure have been reported. These compounds target mutations in EGFR that are common in certain cancers, leading to the inhibition of tumor cell proliferation and survival. nih.gov

JAK Inhibition: The Janus kinase family (JAK1, JAK2, JAK3, and Tyk2) are involved in cytokine signaling pathways that regulate cell growth and immune responses. Indazole-based compounds have been investigated as JAK inhibitors. nih.gov

The Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in various cancers and are involved in regulating cell survival, proliferation, and drug resistance. nih.gov This makes them attractive targets for cancer therapy.

Derivatives of the indazole scaffold have been successfully developed as potent pan-Pim kinase inhibitors. Specifically, 3-(pyrazin-2-yl)-1H-indazole derivatives have shown significant inhibitory activity against all three Pim kinase isoforms. nih.gov Optimization of this scaffold led to compounds with nanomolar potency. For example, one derivative demonstrated IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. semanticscholar.org

Furthermore, 3,5-disubstituted 6-azaindazoles, which are bioisosteres of indazoles, have been identified as potent pan-Pim inhibitors with picomolar biochemical potency against all three isoforms. nih.gov

Table 3: Pan-Pim Kinase Inhibitory Activity of a 3-(pyrazin-2-yl)-1H-indazole Derivative

Kinase IC50 (nM)
Pim-1 0.4
Pim-2 1.1
Pim-3 0.4

Elucidation of Molecular Mechanisms Governing Biological Responses

The biological activity of indazole derivatives is underpinned by their specific molecular interactions with their target proteins. For kinase inhibitors, this typically involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates.

Docking studies of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives with FGFR1 have revealed key binding interactions. The NH group at the N1-position of the indazole ring forms a crucial hydrogen bond with the carbonyl group of GLU562, while the N2 atom of the indazole ring forms another hydrogen bond with ALA564 in the hinge region of the ATP-binding pocket. semanticscholar.org These interactions anchor the inhibitor in the active site.

For Pim kinase inhibitors, a co-crystal structure of a hit compound bound to Pim-1 kinase highlighted the key binding interactions of the indazole core within the ATP binding site, guiding further structure-based drug design. nih.gov

Intracellular Signaling Pathway Interventions by Indazole Derivatives

By inhibiting key kinases, indazole derivatives can modulate critical intracellular signaling pathways that are often dysregulated in cancer.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is a central signaling cascade that regulates cell growth and proliferation. nih.gov FGFR inhibitors based on the indazole scaffold can block the activation of this pathway, which is a downstream effector of FGFR signaling. nih.gov

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another crucial signaling network that controls cell survival, growth, and metabolism. nih.gov Some 3-amino-1H-indazole derivatives have been shown to target this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov The inhibition of this pathway can also affect mitochondrial membrane potential and increase reactive oxygen species (ROS) levels. nih.gov

Inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation, migration, and invasion, and can induce programmed cell death (apoptosis). nih.gov

Pre Clinical Biological Evaluation of 6 Bromo 3,5 Dichloro 1 Methyl 1h Indazole Analogues

In Vitro Anti-proliferative and Cytotoxic Activities against Cancer Cell Lines

Substituted indazole derivatives have been extensively evaluated for their potential as anti-cancer agents. nih.govnih.gov These compounds are known to act as kinase inhibitors, which are crucial in cancer therapy. semanticscholar.org

Analogues of 6-bromo-1H-indazole have demonstrated potent growth-inhibitory and cytotoxic effects across a spectrum of human cancer cell lines. For instance, a series of 1H-indazol-3-amine derivatives showed significant enzymatic activity and cellular potency against fibroblast growth factor receptor (FGFR) driven cancer cells. semanticscholar.org One such compound exhibited an IC₅₀ value of 25.3 nM against the Koeffler Golde-1 (KG1) human myelogenous leukemia cell line and 77.4 nM against the SNU-16 human gastric carcinoma cell line. semanticscholar.org

Other studies on related indazole derivatives have also shown promising results. Compound 2f, an indazole derivative, displayed potent inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.gov The cytotoxic effects of various heterocyclic compounds, including indazole analogues, have been documented against cell lines like the HL-60 promyelocytic leukemia line and the HCT116 colon cancer line. nih.govfrontiersin.org For example, the compound (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) demonstrated cytotoxic IC₅₀ values of 294 nM and 362 nM against HCT116 and HL60 cells, respectively. frontiersin.org

The following table summarizes the cytotoxic activities of selected indazole analogues against various cancer cell lines.

Compound ClassCell LineActivity (IC₅₀)Reference
1H-indazol-3-amine derivativeKG1 (Leukemia)25.3 nM semanticscholar.org
1H-indazol-3-amine derivativeSNU-16 (Gastric Cancer)77.4 nM semanticscholar.org
Indazole derivative (2f)Various cancer cell lines0.23–1.15 μM nih.gov
1H-indazole-3-amine derivative (6o)K562 (Leukemia)5.15 µM nih.gov
Phenylacetamide (KIM-161)HCT116 (Colon Cancer)0.294 µM frontiersin.org
Phenylacetamide (KIM-161)HL60 (Leukemia)0.362 µM frontiersin.org

Research into the mechanism of action reveals that these indazole analogues can induce cancer cell death through apoptosis. nih.govnih.gov One study found that a potent indazole derivative, compound 2f, dose-dependently promoted apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The compound also led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels within the cancer cells. nih.gov

Further studies on other 1H-indazole-3-amine derivatives have suggested that their anti-cancer effects may be linked to the inhibition of the p53/MDM2 pathway. nih.gov Docking studies of certain 1H-indazol-3-amine analogues have shown a high affinity for the ATP binding site of FGFR1, a receptor tyrosine kinase often implicated in cancer. semanticscholar.org The 3-aminoindazole group effectively occupies the hinge region of the kinase, forming hydrogen bonds, while other parts of the molecule engage in additional interactions, leading to potent inhibition. semanticscholar.org

Antimicrobial and Antifungal Efficacy Studies (In Vitro)

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov A series of novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy, with several compounds showing moderate to good inhibition compared to standard drugs. banglajol.inforesearchgate.net

In antifungal evaluations, potato dextrose broth is commonly used as a medium for fungal growth, indicating that the assessment of mycelial growth is a standard component of these efficacy studies. researchgate.net While specific data on mycelia growth inhibition assays for 6-Bromo-3,5-dichloro-1-methyl-1H-indazole analogues are not detailed in the provided results, the evaluation of compounds against fungal strains inherently involves the inhibition of their growth, including the mycelial form. researchgate.net

The antimicrobial potential of 6-bromo-1H-indazole analogues has been tested against various bacterial and fungal strains. researchgate.net In one study, newly synthesized 1,2,3-triazole derivatives of 6-bromo-1H-indazole were evaluated for their efficacy against different microbes. banglajol.info

Another study focusing on different indazole derivatives identified compounds with weak to modest activity against Gram-positive clinical isolates. mdpi.com Specifically, certain 2H-indazoles displayed Minimum Inhibitory Concentration (MIC) values of around 128 μg/mL against strains of Enterococcus faecalis. mdpi.com Another indazole compound in the same study showed a broader spectrum of action, with MIC values ranging from 64 to 128 μg/mL against both Staphylococcus epidermidis and Staphylococcus aureus, including multidrug-resistant (MDR) strains. mdpi.com The table below presents the minimum inhibition concentrations for selected indazole analogues.

Compound ClassBacterial StrainActivity (MIC)Reference
2H-Indazole derivativeE. faecalis~128 µg/mL mdpi.com
2H-Indazole derivativeS. epidermidis64-128 µg/mL mdpi.com
2H-Indazole derivativeS. aureus (including MDR)64-128 µg/mL mdpi.com

Anti-inflammatory Effects in Relevant Biological Models

The indazole scaffold is recognized for its potential anti-inflammatory properties. nih.govnih.gov Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. ekb.eg Analogues of indazole have been investigated for their ability to modulate inflammatory pathways. For example, YC-1, an indazole derivative, has been studied for its therapeutic use in circulatory disorders, which often have an inflammatory component. nih.gov Another derivative, indazole-Cl, was found to suppress inflammation in atherosclerosis models. nih.gov The mechanism for such compounds can involve the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2). ekb.eg In silico docking studies of other heterocyclic compounds have shown substantial binding affinity to COX-2, suggesting a potential mechanism for their anti-inflammatory effects. ekb.eg

Herbicide Activity Assessments of Indazolyl Derivatives

Indazole compounds have been investigated for their potential as herbicides. mdpi.com Research into novel 6-indazolyl-2-picolinic acids has demonstrated that these derivatives can exhibit significant herbicidal properties. mdpi.com Studies have shown that compounds with electron-withdrawing substituents on the indazole ring tend to display better activity. mdpi.com

Root Growth Inhibition in Model Plants (e.g., Arabidopsis thaliana) and Weeds

The herbicidal potential of indazole derivatives has been evaluated by assessing their ability to inhibit root growth in various plant species. In a study of newly synthesized 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids and their 2H-indazolyl isomers, the compounds were tested for their inhibitory effects on the root growth of several weeds. mdpi.com

The evaluation of a specific compound from this series, designated as 5a, demonstrated a notable inhibitory effect on the root growth of four dicotyledonous weeds at a concentration of 10 µM/L. mdpi.com The results of these assessments are detailed in the table below.

Table 1: Root Growth Inhibition of Dicotyledonous Weeds by Indazolyl Derivative 5a

Weed Species Common Name Root Growth Inhibition (%) at 10 µM/L
Bidens pilosa Hairy Beggarticks 85
Chenopodium album Common Lambsquarters 78
Amaranthus retroflexus Redroot Pigweed 92

These findings indicate that certain indazolyl derivatives can effectively suppress root development in common agricultural weeds, highlighting their potential for development as herbicidal agents. mdpi.com

In Vivo Pharmacological Activity in Animal Models for Efficacy Studies (e.g., Anti-tumor efficacy)

Derivatives of indazole are a significant class of compounds in medicinal chemistry, with several approved anti-cancer drugs featuring this scaffold. rsc.orgresearchgate.net The in vivo anti-tumor efficacy of novel indazole derivatives is a critical area of pre-clinical research.

One such study investigated the anti-cancer potential of a series of indazole derivatives, identifying compound 2f as a potent inhibitor of cancer cell proliferation in vitro. rsc.org To assess its in vivo efficacy, compound 2f was evaluated in a 4T1 breast cancer tumor model. rsc.org The study demonstrated that treatment with this compound could suppress tumor growth in the animal model. rsc.org

The results from the in vivo efficacy study are summarized in the following table, which shows the effect of compound 2f on tumor volume and weight.

Table 2: In Vivo Anti-tumor Efficacy of Indazole Derivative 2f in a 4T1 Tumor Model

Treatment Group Average Tumor Volume (mm³) Average Tumor Weight (g)
Vehicle Control 1250 1.1

These results suggest that indazole derivative 2f has the potential to inhibit tumor growth in a living organism, marking it as a promising candidate for further development as an anti-cancer agent. rsc.org

Computational Chemistry and Molecular Modeling for 6 Bromo 3,5 Dichloro 1 Methyl 1h Indazole Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the reactivity and kinetic stability of molecules like 6-Bromo-3,5-dichloro-1-methyl-1H-indazole. DFT calculations can elucidate reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For instance, in the context of indazole synthesis and functionalization, DFT can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies. nih.gov

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT. researchgate.netcosmosscholars.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netcosmosscholars.com A smaller gap suggests that the molecule is more polarizable and reactive. These calculations also provide insights into the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Below is a table summarizing key electronic properties that can be determined for this compound using DFT:

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to chemical reactivity and stability. researchgate.net
Ionization Potential The minimum energy required to remove an electron.A measure of the molecule's resistance to oxidation.
Electron Affinity The energy released when an electron is added.A measure of the molecule's ability to be reduced.
Electronegativity A measure of the tendency of an atom to attract a bonding pair of electrons.Influences bond polarity and reactivity.
Chemical Hardness A measure of resistance to deformation or change in electron distribution.Related to the HOMO-LUMO gap.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Vis spectroscopy. This allows for the theoretical determination of the absorption wavelengths and oscillator strengths, providing a deeper understanding of the molecule's electronic behavior and its interaction with light.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cosmosscholars.com For this compound, docking simulations can be used to explore its potential as a ligand for various biological targets, such as enzymes or receptors.

By docking this compound into the active site of a target protein, researchers can identify the most favorable binding poses. cosmosscholars.com These simulations reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The results of docking studies can pinpoint the specific amino acid residues in the target's binding pocket that are crucial for recognition and affinity. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

The following table outlines the types of interactions that can be identified through molecular docking:

Interaction TypeDescription
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.
Halogen Bonding A noncovalent interaction between a halogen atom and a Lewis base.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing the conformational flexibility and stability of this compound. These simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as in solution or when bound to a protein. nih.govnih.gov

MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. By simulating the ligand-protein complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. This provides a more realistic assessment of the binding affinity than static docking alone.

In Silico Screening and Virtual Library Design for Novel Indazole Analogs

The insights gained from quantum chemical calculations, molecular docking, and molecular dynamics simulations can be leveraged for the rational design of novel indazole analogs with improved properties. In silico screening, or virtual screening, involves computationally evaluating large libraries of compounds to identify those that are most likely to bind to a specific target.

Starting with the this compound scaffold, a virtual library of analogs can be created by systematically modifying its chemical structure. These modifications could include altering the substituents on the indazole ring or introducing new functional groups. This library can then be screened against a biological target using high-throughput docking. The most promising candidates can then be synthesized and tested experimentally, significantly accelerating the drug discovery process. nih.gov

Future Perspectives and Emerging Research Directions for Halogenated 1 Methyl 1h Indazoles

Design and Synthesis of Next-Generation Indazole Scaffolds with Tunable Bioactivities

The future development of halogenated 1-methyl-1H-indazoles hinges on the creation of novel molecular architectures with precisely controlled biological activities. This requires a synergy between advanced synthetic methodologies and rational, structure-based design.

Advanced Synthetic Strategies: Recent years have seen a proliferation of innovative methods for constructing and functionalizing the indazole core. nih.govnih.gov Researchers are moving beyond traditional cyclization methods to employ more efficient and versatile techniques, such as transition-metal-catalyzed cross-coupling and C-H activation reactions. nih.gov These methods allow for the precise installation of halogen atoms and other functional groups at various positions on the indazole ring, which is crucial for fine-tuning the molecule's properties. rsc.org The development of regioselective halogenation techniques under environmentally friendly conditions, for instance, enables the synthesis of specific mono- or poly-halogenated indazoles, providing a platform for creating diverse chemical libraries for screening. rsc.org

Structure-Activity Relationship (SAR) and Rational Design: A deep understanding of the structure-activity relationship (SAR) is fundamental to designing next-generation indazoles. nih.govdundee.ac.uk SAR studies reveal how specific substitutions on the indazole scaffold influence biological activity. nih.gov For example, research has shown that the placement of aryl groups at the C3 and C6 positions of the indazole core can be crucial for inhibitory activities against certain enzymes. nih.gov By systematically modifying the substitution pattern of halogens and other groups on the 1-methyl-1H-indazole scaffold, chemists can modulate properties like target selectivity and potency. This rational, structure-guided approach, often aided by computational docking studies, allows for the design of compounds tailored to interact with specific biological targets, such as the active sites of protein kinases. nih.govlongdom.org

Below is a table summarizing key approaches for generating novel indazole scaffolds.

Design StrategyDescriptionKey MethodologiesDesired Outcome
Scaffold Hopping & Morphing Replacing the core indazole structure with a bioisosteric equivalent or subtly altering the ring system to discover novel intellectual property and improved properties.Bioisosteric replacement, fragment-based design, computational modeling.Novel scaffolds with retained or enhanced activity and improved pharmacokinetic profiles.
Diversity-Oriented Synthesis Creating large libraries of structurally diverse indazoles by combining a variety of building blocks and reaction pathways.Parallel synthesis, multicomponent reactions, metal-catalyzed cross-coupling. researchgate.netIdentification of hits against new biological targets and comprehensive exploration of SAR.
Structure-Guided Design Using X-ray crystallography and molecular modeling of a target protein to design indazoles that fit precisely into the binding site.In silico docking, fragment-based drug design (FBDD), X-ray co-crystallography. nih.govnih.govHighly potent and selective compounds with well-understood mechanisms of action.
Regioselective Functionalization Developing synthetic methods that allow for the controlled addition of functional groups, including halogens, at specific positions of the indazole ring.C-H activation, directed ortho-metalation, metal-free halogenation. nih.govrsc.orgTunable bioactivity and optimized ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While halogenated indazoles are prominent in oncology, particularly as kinase inhibitors, their versatile structure is amenable to targeting a wide array of biological pathways, opening doors to new therapeutic areas. rsc.orgnih.gov

The anti-cancer potential of indazole derivatives continues to be a major focus, with research expanding to novel mechanisms of action. For instance, indazole derivatives have been designed as potent microtubule-targeting agents that bind to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis. nih.gov Others have been developed as multi-target inhibitors, simultaneously acting on several receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2, Tie-2, and EphB4. mdpi.com This multi-targeted approach can offer a more robust therapeutic effect and potentially overcome resistance mechanisms.

Beyond oncology, the indazole scaffold is being explored for a range of other diseases. nih.gov The unique chemical properties of these compounds make them suitable candidates for developing agents for:

Neurodegenerative Diseases: The ability to design indazoles that can cross the blood-brain barrier makes them attractive for targeting kinases and other proteins implicated in diseases like Alzheimer's and Parkinson's. rsc.org

Inflammatory Disorders: Indazole derivatives have shown anti-inflammatory properties, and future work could focus on developing selective inhibitors of inflammatory pathway kinases. nih.gov

Infectious Diseases: The scaffold has been investigated for anti-HIV, antibacterial, and antifungal activities, presenting an opportunity for developing new anti-infective agents to combat drug-resistant pathogens. nih.gov

The exploration of these new indications is driven by screening existing indazole libraries against new targets and by rationally designing compounds based on the pathophysiology of these diseases.

Integration of Artificial Intelligence and Machine Learning in Indazole Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of indazole-based drugs. bohrium.comnih.gov These computational tools can analyze vast and complex datasets, accelerating the design-build-test-learn cycle of drug discovery. premierscience.comjsr.org

Predictive Modeling and Virtual Screening: ML algorithms, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel indazole structures before they are synthesized. premierscience.comastrazeneca.com This in silico approach allows researchers to perform high-throughput virtual screening of immense virtual libraries of potential halogenated indazoles, prioritizing the most promising candidates for synthesis and testing. researchgate.netbohrium.com This significantly reduces the time and cost associated with early-stage discovery by focusing laboratory resources on compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new indazole scaffolds tailored to specific criteria. jsr.org By providing the model with a desired target protein structure and a set of required properties (e.g., high potency, low toxicity, specific halogenation pattern), these algorithms can generate novel molecular structures that are predicted to be effective. This approach moves beyond modifying existing templates and opens the door to discovering truly innovative drug candidates.

Data Analysis and SAR Interpretation: AI can also assist in interpreting complex SAR data from screening campaigns. astrazeneca.com By identifying subtle patterns in how structural modifications affect biological activity, ML models can provide chemists with deeper insights, guiding the next round of molecular design and optimization more effectively than human analysis alone. nih.gov

Development of Targeted Delivery Systems for Indazole-Based Compounds

A significant challenge with potent small molecules, including many halogenated indazoles, is achieving a therapeutic concentration at the site of disease while minimizing exposure to healthy tissues. jns.edu.af Advanced drug delivery systems offer a solution to this problem, and future research will likely focus on incorporating indazole derivatives into these platforms.

Antibody-Drug Conjugates (ADCs): ADCs are a form of targeted therapy where a highly potent cytotoxic agent (the "payload") is attached via a linker to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. nih.govmdpi.com Many halogenated indazoles, designed as potent kinase inhibitors or cytotoxic agents, are ideal candidates for use as ADC payloads. researchgate.netrsc.org Conjugating a potent indazole derivative to a tumor-targeting antibody could dramatically improve its therapeutic index, allowing for selective delivery of the cytotoxic agent directly to cancer cells while sparing healthy ones. nih.govunisi.it

Nanoparticle-Based Delivery: Encapsulating indazole compounds within nanoparticles (e.g., liposomes, polymeric nanoparticles) is another promising strategy. nih.govresearchgate.netmdpi.com This approach can improve the solubility of hydrophobic compounds, protect them from premature degradation in the bloodstream, and facilitate their accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. researchgate.netjuniperpublishers.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (such as antibodies or peptides) for active targeting to specific cell types, further enhancing delivery precision. jns.edu.af These systems hold the potential to transform how potent indazole-based drugs are administered, maximizing their efficacy and minimizing side effects.

Q & A

Q. How can the synthesis of 6-Bromo-3,5-dichloro-1-methyl-1H-indazole be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction conditions. For alkylation, using anhydrous DMF as a solvent with Cs₂CO₃ as a base (e.g., for N-methylation) can enhance reactivity, as demonstrated in analogous indazole alkylation reactions . Catalytic systems like Suzuki-Miyaura coupling (using Pd catalysts and boronic esters) are effective for introducing aryl/heteroaryl groups, as seen in the synthesis of related indazole derivatives . Purification via flash column chromatography (hexane/ethyl acetate gradients) or recrystallization (using ethanol or dichloromethane) is critical for isolating high-purity products . Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1.2–1.5 equivalents of alkylating agents) can mitigate side reactions.

Q. What chromatographic and spectroscopic techniques are recommended for purifying and characterizing this compound?

Methodological Answer:

  • Purification: Flash column chromatography is widely used for intermediates, while preparative HPLC (C18 columns, acetonitrile/water mobile phases) resolves polar impurities .
  • Characterization:
    • 1H/13C-NMR: Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). For example, the methyl group in the 1-position typically appears as a singlet near δ 3.8–4.0 ppm in 1H-NMR .
    • HRMS: Confirm molecular weight (e.g., expected [M+H]+ for C₈H₆BrCl₂N₂: 304.908) .
    • Elemental Analysis: Validate purity (>98%) by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural validation?

Methodological Answer: Contradictions often arise from residual solvents, tautomerism, or byproducts. Strategies include:

  • Repeating synthesis under rigorously anhydrous conditions to exclude solvent artifacts .
  • Using 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomeric forms .
  • Comparing experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
  • Conducting X-ray crystallography for unambiguous structural confirmation, leveraging programs like SHELXL for refinement .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Challenges: Low solubility in common solvents (e.g., water, ethanol) and halogen-heavy structures complicating crystal packing.
  • Solutions:
    • Use mixed solvents (e.g., DCM/hexane) for slow vapor diffusion.
    • Employ high-throughput screening with fragment-based crystallization kits.
    • Refine crystal structures using SHELX programs, which handle heavy atoms (Br, Cl) and twinning via robust least-squares algorithms .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

Methodological Answer:

  • Analog Design: Introduce substituents at the 4-position via Suzuki coupling (e.g., aryl boronic acids) or modify the methyl group to ethyl/isopropyl for steric effects .
  • Biological Assays: Test analogs against target proteins (e.g., kinase inhibitors) using enzymatic assays and cellular models. For example, FGFR inhibition studies require IC₅₀ determination via ATP-competitive binding assays .
  • Computational Modeling: Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What methodological approaches are used to study the reaction mechanism of its synthesis?

Methodological Answer:

  • Kinetic Studies: Monitor reaction intermediates via in situ IR or LC-MS to identify rate-determining steps .
  • Isotopic Labeling: Use deuterated methylating agents (e.g., CD₃I) to track methylation sites via NMR isotope shifts.
  • Computational Chemistry: Simulate transition states (Gaussian or ORCA software) to elucidate nucleophilic substitution pathways or Pd-catalyzed coupling steps .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

Methodological Answer:

  • Detailed Reporting: Publish full experimental details (e.g., solvent purity, stirring rates, drying times) to minimize variability .
  • Round-Robin Testing: Collaborate with independent labs to replicate synthesis and compare yields/purity via interlaboratory studies.
  • Open Data Sharing: Deposit raw NMR, MS, and crystallography data in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
6-Bromo-3,5-dichloro-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-3,5-dichloro-1-methyl-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.